1,2-Difluoroethylene

Description

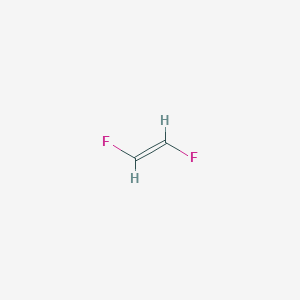

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLOTYSKFUPZQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/F)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311511 | |

| Record name | trans-1,2-Difluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-78-0, 1320-41-8, 1691-13-0 | |

| Record name | trans-1,2-Difluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2-Difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Difluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cis-Trans Isomerization of 1,2-Difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-trans isomerization of 1,2-difluoroethylene is a fundamental process in organic chemistry with implications in various fields, including materials science and drug development. This technical guide provides a comprehensive overview of the core principles governing this transformation, detailing the thermodynamic and kinetic parameters of thermal, photochemical, and catalyzed isomerization pathways. Experimental protocols for inducing and monitoring these transformations are provided, alongside computational insights into the reaction mechanisms. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a detailed resource for researchers seeking to understand and manipulate the isomeric forms of this compound and related fluorinated alkenes.

Introduction

The geometric isomers of this compound, cis-1,2-difluoroethylene and trans-1,2-difluoroethylene, exhibit distinct physical and chemical properties. Unusually, the cis isomer is thermodynamically more stable than the trans isomer, a phenomenon attributed to the "cis effect" in 1,2-dihaloethylenes.[1][2] The ability to interconvert between these isomers is crucial for controlling reaction outcomes and material properties. This guide explores the three primary methods for inducing cis-trans isomerization: thermal energy, photochemical excitation, and catalysis.

Thermodynamic and Kinetic Data

The isomerization of this compound can be quantified by several key thermodynamic and kinetic parameters. The following tables summarize the available data for thermal, photochemical, and catalyzed processes.

Table 1: Thermodynamic Data for the Cis-Trans Isomerization of this compound

| Parameter | Value | Conditions | Reference(s) |

| Enthalpy of Isomerization (ΔH°) (cis → trans) | 0.928 kcal/mol | Gas Phase | [1] |

| Enthalpy of Isomerization (ΔH°) (cis → trans) | 1.080 ± 0.120 kcal/mol | Gas Phase | [3] |

| Energy Difference (ΔE) (cis more stable) | 0.9 kcal/mol | Not specified | [2] |

Table 2: Kinetic Data for the Thermal Isomerization of this compound

| Reaction | Rate Constant (k) | Temperature Range (K) | Reference(s) |

| cis → trans | k = 10¹³⁸⁹±⁰²³ e⁻⁵⁸⁸⁴⁵⁽±⁶⁷⁵⁾/RT s⁻¹ | Not specified | [4] |

| trans → cis | k = 10¹³⁸⁷±⁰²⁴ e⁻⁵⁹⁵³⁰⁽±⁸⁸⁷⁾/RT s⁻¹ | Not specified | [4] |

Isomerization Mechanisms

The interconversion of cis- and trans-1,2-difluoroethylene can proceed through different mechanisms depending on the energy source.

Thermal Isomerization

Thermal isomerization occurs by supplying enough heat energy to overcome the rotational barrier around the carbon-carbon double bond. The reaction proceeds through a transition state where the p-orbitals of the two carbon atoms are perpendicular to each other.

Photochemical Isomerization

Photochemical isomerization is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. In these excited states, the rotational barrier around the C=C bond is significantly lower. The process can involve both singlet and triplet excited states. Upon excitation to the first excited singlet state (S₁), the molecule can either fluoresce back to the ground state (S₀) or undergo intersystem crossing to the triplet state (T₁). Isomerization can occur in either the S₁ or T₁ state, followed by relaxation back to the ground state, yielding a mixture of cis and trans isomers.

Catalyzed Isomerization

Catalysts, such as iodine, can significantly lower the activation energy for isomerization. The iodine-catalyzed mechanism proceeds through a radical pathway. An iodine atom, generated thermally or photolytically from I₂, adds to the double bond of one of the isomers to form a radical intermediate. This intermediate has a single C-C bond, around which rotation is facile. Subsequent elimination of the iodine atom regenerates the catalyst and produces a mixture of the cis and trans isomers.[1][4][5][6][7]

Experimental Protocols

Thermal Isomerization

Objective: To induce the thermal isomerization of cis-1,2-difluoroethylene to trans-1,2-difluoroethylene in the gas phase.

Materials:

-

cis-1,2-difluoroethylene

-

High-temperature flow reactor or sealed quartz tube

-

Inert gas (e.g., Nitrogen or Argon)

-

Gas chromatograph (GC) with a suitable column (e.g., dibutylphthalate-coated Chromosorb) for isomer separation[8]

-

Heating apparatus (tube furnace)

-

Temperature controller and thermocouple

Procedure:

-

Purify the starting cis-1,2-difluoroethylene by distillation to remove any impurities.[8]

-

Introduce a known amount of the purified cis isomer into the flow reactor or seal it in a quartz tube under an inert atmosphere.

-

Heat the reactor to a specific temperature (e.g., in the range of 400-500 °C).[9]

-

Maintain the temperature for a set period. For kinetic studies, samples should be taken at different time intervals.

-

Cool the reaction mixture rapidly to quench the isomerization.

-

Analyze the composition of the mixture using gas chromatography to determine the ratio of cis and trans isomers.[8]

-

Repeat the experiment at different temperatures to determine the activation energy.[8][10][11][12]

Photochemical Isomerization

Objective: To induce the photochemical isomerization of cis-1,2-difluoroethylene in the solution phase.

Materials:

-

cis-1,2-difluoroethylene

-

Spectroscopic grade solvent (e.g., acetonitrile (B52724) or cyclohexane)

-

Quartz photoreactor or cuvette

-

UV light source with a specific wavelength output (e.g., mercury lamp with filters or a specific wavelength LED)

-

UV-Vis spectrophotometer

-

Chemical actinometer (e.g., potassium ferrioxalate (B100866) solution) for quantum yield determination[13][14][15][16]

-

In-situ monitoring system (e.g., NMR or UV-Vis with a fiber optic probe)[14][17]

Procedure:

-

Prepare a dilute solution of cis-1,2-difluoroethylene in the chosen solvent in the quartz reactor.

-

Determine the photon flux of the light source using a chemical actinometer.

-

Irradiate the solution with the UV light source for a specific duration.

-

Monitor the progress of the isomerization in-situ using UV-Vis spectrophotometry by observing the change in absorbance at a wavelength where the two isomers have different extinction coefficients. Alternatively, samples can be taken at intervals and analyzed by GC or NMR.[18][19][20]

-

Continue irradiation until a photostationary state is reached (i.e., the isomer ratio no longer changes).

-

Calculate the quantum yield of the isomerization based on the initial rate of conversion and the measured photon flux.

Iodine-Catalyzed Isomerization

Objective: To demonstrate the iodine-catalyzed isomerization of cis-1,2-difluoroethylene.

Materials:

-

cis-1,2-difluoroethylene

-

Iodine (I₂) crystals

-

Solvent (e.g., a non-polar solvent like hexane (B92381) or toluene, or the reaction can be done in the gas phase)

-

Reaction vessel (e.g., a round-bottom flask with a reflux condenser for solution-phase or a sealed tube for gas-phase)

-

Heating and stirring apparatus (if in solution)

-

GC or NMR for analysis

Procedure:

-

Dissolve a known amount of cis-1,2-difluoroethylene in the solvent in the reaction vessel.

-

Add a catalytic amount of iodine to the solution. The concentration of iodine will affect the rate of isomerization.

-

Heat the mixture gently (if necessary to increase the rate) and stir. The reaction can also proceed at room temperature, albeit more slowly.

-

Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or NMR to determine the cis to trans ratio.[21][22]

-

The reaction will proceed until the thermodynamic equilibrium is reached.

Visualizations

Reaction Pathways

Caption: Thermal isomerization pathway of this compound.

Caption: Simplified Jablonski diagram for photochemical isomerization.

Caption: Iodine-catalyzed isomerization mechanism.

Experimental Workflows

Caption: Workflow for Gas Chromatography (GC) analysis.

References

- 1. [PDF] Mechanism of cis/trans equilibration of alkenes via iodine catalysis. | Semantic Scholar [semanticscholar.org]

- 2. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uregina.ca [uregina.ca]

- 5. Mechanism of cis/trans equilibration of alkenes via iodine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tutorchase.com [tutorchase.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Activation Energy [chem.fsu.edu]

- 13. technoprocur.cz [technoprocur.cz]

- 14. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 15. d-nb.info [d-nb.info]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. Research Portal [scholarship.libraries.rutgers.edu]

- 20. tutorchase.com [tutorchase.com]

- 21. researchgate.net [researchgate.net]

- 22. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]

relative stability of 1,2-difluoroethylene isomers

An In-depth Technical Guide on the Relative Stability of 1,2-Difluoroethylene Isomers

Introduction

This compound (C₂H₂F₂), also known as 1,2-difluoroethene, is an organofluoride that exists as two geometric isomers: cis-1,2-difluoroethylene ((Z)-1,2-difluoroethene) and trans-1,2-difluoroethylene ((E)-1,2-difluoroethene). In the vast majority of 1,2-disubstituted ethylenes, steric hindrance between the substituents in the cis isomer makes it less stable than the trans isomer. However, this compound presents a notable exception to this general rule, a phenomenon often referred to as the "cis effect".[1] The cis isomer of this compound is thermodynamically more stable than its trans counterpart.[1][2][3][4][5] This technical guide provides a comprehensive overview of the relative stability of these isomers, presenting quantitative thermodynamic data, detailing experimental protocols for stability determination, and offering a theoretical framework for understanding the origins of this unusual stability.

Quantitative Thermodynamic Data

The greater stability of the cis isomer is quantified by the enthalpy of isomerization (ΔH_isom). Multiple experimental and computational studies have converged on the energy difference between the two isomers. The cis isomer is consistently found to be more stable by approximately 0.9 to 1.1 kcal/mol.[1][4][5][6]

| Thermodynamic Parameter | Value (kcal/mol) | Method | Reference |

| Enthalpy of Isomerization (ΔH_isom) | 0.9 | Experimental | [1] |

| Enthalpy of Isomerization (ΔH_isom) | 0.928 | Experimental (Iodine-catalyzed equilibrium) | [6] |

| Energy Difference (ΔE) | 0.959 | Calculated | [6] |

| Energy Difference (ΔE) | 1.08 | Critically evaluated experimental data | [4][5] |

Table 1: Summary of Thermodynamic Data for the Isomerization of trans-1,2-Difluoroethylene to cis-1,2-Difluoroethylene.

Experimental Determination of Relative Stability

The relative thermodynamic stabilities of the this compound isomers are determined by measuring the equilibrium constant (K_eq) for the isomerization reaction at various temperatures. From the temperature dependence of K_eq, the standard enthalpy change (ΔH°) and entropy change (ΔS°) for the isomerization can be derived using the van 't Hoff equation. A common experimental approach involves catalyzed equilibration in the gas phase.

Detailed Methodology: Iodine-Catalyzed Gas-Phase Equilibration

A well-established method for determining the equilibrium concentrations of the cis and trans isomers involves iodine-catalyzed isomerization in the gas phase.[6]

Objective: To establish a thermodynamic equilibrium between cis- and trans-1,2-difluoroethylene and determine the equilibrium constant (K_eq) at a set temperature.

Materials:

-

A pure sample of either cis- or trans-1,2-difluoroethylene (or a mixture of known composition).

-

Iodine (I₂) crystals (catalyst).

-

A set of temperature-controlled reaction vessels (e.g., Pyrex bulbs).

-

A vacuum line for sample handling and transfer.

-

Analytical instrumentation for quantifying the isomer mixture, such as a Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector or Thermal Conductivity Detector).

Protocol:

-

Vessel Preparation: A known volume reaction vessel is cleaned, dried, and attached to a vacuum line.

-

Catalyst Introduction: A small amount of solid iodine is introduced into the reaction vessel.

-

Reactant Introduction: A known pressure of the this compound isomer (or mixture) is introduced into the vessel from a storage bulb via the vacuum line. The pressure is measured using a manometer.

-

Equilibration: The sealed vessel is placed in a constant-temperature oven or bath and heated to the desired temperature. The iodine sublimes and dissociates into iodine atoms, which catalyze the isomerization by reversibly adding to the double bond, allowing for rotation around the C-C single bond in the resulting radical intermediate. The sample is left for a sufficient duration to ensure thermodynamic equilibrium is reached. This duration is typically determined through kinetic studies.

-

Sampling and Analysis: After equilibration, the vessel is cooled rapidly to quench the reaction. The gaseous mixture is then sampled and analyzed by Gas Chromatography to determine the relative molar concentrations of the cis and trans isomers.

-

Data Analysis:

-

The equilibrium constant is calculated as: K_eq = [cis-isomer] / [trans-isomer].

-

The procedure is repeated at several different temperatures.

-

A van 't Hoff plot of ln(K_eq) versus 1/T is constructed. The slope of this plot is equal to -ΔH°/R, and the intercept is ΔS°/R (where R is the gas constant). This allows for the determination of the standard enthalpy and entropy of isomerization.

-

Theoretical Basis for the "Cis Effect"

The enhanced stability of cis-1,2-difluoroethylene is contrary to what would be predicted based on steric repulsion and dipole-dipole interactions alone. The explanation lies in subtle electronic effects, primarily hyperconjugation. Natural Bond Orbital (NBO) analysis reveals two major electron delocalization effects that contribute to the stability of the isomers.[7]

-

LP Effect (Lone Pair Delocalization): This involves the delocalization of electron density from the fluorine lone pair orbitals (LP) into the antibonding π* orbital of the C=C double bond. This effect is a form of resonance that strengthens the C-F bond and weakens the C=C bond.

-

AP Effect (Antiperiplanar Hyperconjugation): This is a stabilizing interaction between a filled bonding orbital (σ) and an empty antibonding orbital (σ) that are oriented antiperiplanar to each other. In this compound, this involves interactions such as σ(C-H) → σ(C-F) and σ(C-F) → σ*(C-H).

While both effects are present in the cis and trans isomers, their magnitudes differ. Computational studies have shown that the total stabilizing energy from the LP effect is greater than that from the AP effect in both isomers.[7] However, the difference in the total AP effect between the two isomers is more significant and is considered the predominant factor driving the "cis effect".[7] The cis isomer experiences a greater degree of stabilizing antiperiplanar hyperconjugation than the trans isomer, leading to its lower overall energy.

Another contributing factor is the influence of the high electronegativity of fluorine on the double bond. As the halogen atom's radius decreases and its electronegativity increases (from iodine to fluorine in 1,2-dihaloethylenes), the relative energy of the cis isomer decreases, making it thermodynamically favored in the case of fluorine.[6]

Conclusion

The case of this compound is a classic example in physical organic chemistry where intuitive arguments based on steric hindrance fail to predict the correct order of isomer stability. The cis isomer is thermodynamically more stable than the trans isomer by approximately 0.9-1.1 kcal/mol.[1][4][5][6] This "cis effect" is not due to attractive forces but is a consequence of subtle, stabilizing electronic interactions. The primary driver is a greater degree of antiperiplanar hyperconjugation in the cis isomer compared to the trans isomer.[7] This understanding is supported by a combination of careful experimental measurements, such as iodine-catalyzed gas-phase equilibration, and high-level computational studies. This phenomenon underscores the importance of considering electronic delocalization effects when evaluating the stability of substituted alkenes, particularly those involving highly electronegative elements like fluorine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Ab initio study of the stability of the symmetrical and unsymmetrical difluoroethylenes relative to ethylene and monofluoroethylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]

- 7. academic.oup.com [academic.oup.com]

The Electronic Structure of cis-1,2-Difluoroethylene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of cis-1,2-difluoroethylene (C₂H₂F₂). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's fundamental properties. The document synthesizes experimental and theoretical data, detailing the molecular orbital configuration, ionization energies, and geometric parameters. A significant focus is placed on the "cis-effect," the unusual stability of the cis isomer relative to the trans isomer, with explanations derived from advanced computational methods. Detailed methodologies for key experimental and theoretical techniques are provided, and quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

1,2-Difluoroethylene is an organofluoride with the molecular formula C₂H₂F₂ that exists as two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene.[1] Unlike most 1,2-disubstituted ethylenes where the trans isomer is sterically favored and therefore more stable, cis-1,2-difluoroethylene is more stable than its trans counterpart by approximately 0.9 kcal/mol.[1] This phenomenon, known as the "cis-effect," is a subject of considerable interest and is rooted in the molecule's unique electronic structure. Understanding these electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This guide explores the electronic landscape of the cis isomer through a review of spectroscopic data and computational studies.

Molecular Orbitals and Electronic Configuration

The electronic structure of cis-1,2-difluoroethylene is defined by the interactions of its constituent atomic orbitals. The molecule possesses C₂ᵥ symmetry.[2] The carbon atoms are sp² hybridized, forming a sigma (σ) bond framework and a pi (π) system.[3] The σ framework consists of C-C, C-H, and C-F bonds. The π system is formed by the overlap of the p-orbitals on the carbon atoms, creating a π bonding and a π* antibonding molecular orbital.[3] The fluorine atoms, with their high electronegativity and lone pairs, significantly influence the energy levels and spatial distribution of the molecular orbitals.

Theoretical studies, particularly those employing Natural Bond Orbital (NBO) analysis, have been instrumental in elucidating the electronic interactions that contribute to the molecule's stability. These analyses reveal delocalization mechanisms, such as hyperconjugation, that play a key role in the cis-effect.[4] Specifically, interactions between the halogen lone pairs and the C=C bond antibonding orbitals (LP effect) and periplanar hyperconjugations are identified as stabilizing forces in the cis isomer.[4]

Quantitative Electronic and Geometric Data

The electronic and geometric properties of cis-1,2-difluoroethylene have been extensively characterized through both experimental techniques and high-level ab initio calculations. The following tables summarize key quantitative data.

Table 1: Ionization Energies

Ionization energies provide critical information about the energy levels of the molecular orbitals. The values below were determined from photoelectron spectroscopy and photoionization studies.

| Ionization Energy (eV) | Assignment/Reference |

| 10.200 | Vertical Ionization Energy[5] |

| 13.75 ± 0.03 | Appearance Energy for C₂HF⁺ + HF[6] |

| 14.00 ± 0.03 | Appearance Energy for C₂H₂F⁺ + F[6] |

| 14.40 ± 0.08 | Appearance Energy for CH₂F⁺ + CF[6] |

| 14.50 ± 0.03 | Appearance Energy for CF⁺ + CH₂F[6] |

Table 2: Molecular Geometry

The precise geometry of cis-1,2-difluoroethylene has been determined using microwave spectroscopy and corroborated by coupled cluster computational methods.

| Parameter | Value | Reference |

| C=C Bond Length | 1.324 Å | Microwave Spectroscopy[3][7] |

| C-H Bond Length | 1.089 Å | Microwave Spectroscopy[7] |

| C-F Bond Length | 1.335 Å | Microwave Spectroscopy[7] |

| ∠FCC Bond Angle | 122.1° | Microwave Spectroscopy[7] |

| ∠HCC Bond Angle | 124.0° | Microwave Spectroscopy[7] |

Table 3: Physicochemical Properties

This table includes other important electronic and physical properties of the molecule.

| Property | Value | Reference |

| Dipole Moment | 2.42 D | Microwave Spectroscopy (Stark effect)[3][8] |

| Relative Stability (ΔE) | cis is more stable by ~0.9 kcal/mol | General observation[1] |

| Enthalpy of Formation (g) | -330.13 ± 0.38 kJ/mol | Active Thermochemical Tables (ATcT)[9] |

| Boiling Point | -26 °C | CRC Handbook of Chemistry and Physics[10] |

Methodologies for Characterization

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, from which its precise geometric structure and dipole moment can be derived.

-

Sample Preparation: A gaseous sample of cis-1,2-difluoroethylene, often isotopically substituted (e.g., with ¹³C), is introduced into a high-vacuum chamber.[3][7] For studies of intermolecular interactions, the sample can be co-expanded with a partner gas like argon or HCl from a pulsed nozzle at a backing pressure of 1-2 atm.[11]

-

Instrumentation: A typical experiment employs a Fourier transform microwave (FTMW) spectrometer.[11] A pulse of microwave radiation is used to polarize the sample gas in a Fabry-Pérot cavity or a chirped-pulse broadband spectrometer is used.[11]

-

Data Acquisition: After the microwave pulse, the coherent rotational emission from the molecules is detected as a free induction decay (FID). This time-domain signal is then Fourier transformed to yield the frequency-domain absorption spectrum.

-

Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C).[3] By analyzing multiple isotopologues, the atomic coordinates can be determined with high precision.[7] The Stark effect, the splitting of rotational lines in an applied electric field, is analyzed to determine the molecule's permanent electric dipole moment.[3]

Photoelectron Spectroscopy (PES)

PES is used to measure the ionization energies of a molecule, providing direct experimental insight into the energies of its molecular orbitals.

-

Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber where it is irradiated.

-

Ionization Source: A high-energy monochromatic photon source, such as a He(I) or He(II) lamp or synchrotron radiation, is used to ionize the molecule.[6]

-

Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The ionization energy (IE) is calculated by subtracting the kinetic energy of the photoelectron (KE) from the energy of the incident photon (hν): IE = hν - KE. The resulting spectrum shows bands corresponding to ionization from different molecular orbitals. The fine structure within these bands can provide information about the vibrational energy levels of the resulting cation.[12]

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry is essential for understanding the electronic structure and explaining phenomena like the cis-effect.

-

Method Selection: A variety of methods are used to study cis-1,2-difluoroethylene. These include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with functionals like B3LYP, and high-accuracy methods like Coupled Cluster (CC) theory (e.g., CCSD(T)).[13][14][15] Multireference methods are sometimes employed to accurately describe the electronic structure during processes like isomerization.[13]

-

Basis Set Selection: The choice of basis set is critical for accurate results. Common choices include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(3df,3pd)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).[4][15] Diffuse and polarization functions are often necessary to accurately describe the electron distribution, especially for a molecule containing electronegative fluorine atoms.

-

Procedure:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure at the chosen level of theory.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Property Calculation: Single-point energy calculations are performed to determine electronic energies, molecular orbital energies, dipole moments, and other properties.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a post-calculation technique used to interpret the wavefunction in terms of localized bonds and lone pairs.[4] It quantifies delocalization effects (hyperconjugation) by calculating the second-order perturbation theory energy of interaction (E(2)) between filled (donor) and empty (acceptor) orbitals.[4][10] This is a key method for explaining the electronic origins of the cis-effect.[4]

Visualization of Theoretical Workflow

The following diagram illustrates a typical computational workflow for investigating the relative stability of the cis and trans isomers of this compound.

Caption: Computational workflow for investigating the cis-effect in this compound.

Conclusion

The electronic structure of cis-1,2-difluoroethylene is a compelling example of how subtle electronic effects can override classical steric considerations. Its stability relative to the trans isomer is well-established by both experimental and computational data. The key determinants of its electronic configuration are the strong electronegativity of the fluorine atoms and the resulting hyperconjugative interactions between fluorine lone pairs and the π-system of the C=C double bond. The quantitative data and methodologies presented in this guide offer a robust foundation for researchers working with this molecule, enabling a deeper understanding of its properties and reactivity.

References

- 1. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fourier transform microwave spectroscopy and molecular structure of the trans-1,2-difluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]

- 10. rzepa.net [rzepa.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. homeweb.unifr.ch [homeweb.unifr.ch]

- 13. tandfonline.com [tandfonline.com]

- 14. Ab initio coupled cluster determination of the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Planar Architecture: A Technical Guide to the Molecular Geometry of trans-1,2-Difluoroethylene

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of trans-1,2-difluoroethylene (C₂H₂F₂), a molecule of significant interest in physical organic chemistry and materials science. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its structural parameters, symmetry, and the experimental methodologies employed in their determination.

Core Molecular Structure and Symmetry

trans-1,2-Difluoroethylene is a planar molecule characterized by a carbon-carbon double bond with fluorine and hydrogen atoms attached to each carbon, positioned on opposite sides of the double bond.[1] This arrangement results in a nonpolar molecule with a net dipole moment of zero, as the individual bond dipoles of the polar C-F bonds cancel each other out due to the molecule's symmetry.[2][3]

The molecule belongs to the C₂h point group, which includes a twofold axis of rotation (C₂), a center of inversion (i), and a horizontal mirror plane (σh).[4][5][6] This high degree of symmetry dictates its spectroscopic properties and influences its intermolecular interactions.

Quantitative Geometric Parameters

The precise bond lengths and angles of trans-1,2-difluoroethylene have been determined through high-resolution infrared spectroscopy. The key structural parameters are summarized in the table below.

| Parameter | Description | Value |

| r(C=C) | Carbon-Carbon double bond length | 1.316 Å[7] |

| r(C-H) | Carbon-Hydrogen bond length | 1.080 Å[7] |

| r(C-F) | Carbon-Fluorine bond length | 1.352 Å[7] |

| α(CCH) | Carbon-Carbon-Hydrogen bond angle | 126.3°[7] |

| α(CCF) | Carbon-Carbon-Fluorine bond angle | 119.2°[7] |

| Dihedral Angle | H-C=C-H | 180° |

| Dihedral Angle | F-C=C-F | 180° |

| Dihedral Angle | H-C=C-F | 0° |

Experimental Methodology: High-Resolution Infrared Spectroscopy

The determination of the complete molecular structure of trans-1,2-difluoroethylene was achieved through the analysis of high-resolution infrared spectra of the normal isotopomer and its ¹³C₂, d₂, and d₁ substituted analogs.[8]

Experimental Workflow:

-

Synthesis of Isotopomers: The ¹³C₂ isotopomer of trans-1,2-difluoroethylene was synthesized to provide the necessary isotopic variation for a complete structural determination.[8]

-

High-Resolution Infrared Spectroscopy: The infrared spectra of the different isotopomers were recorded at high resolution.[8]

-

Rotational Analysis: The ground state rotational constants (A, B, and C) for each isotopomer were determined by fitting a Watson-type Hamiltonian to the ground state combination differences obtained from the analysis of multiple band types for each species.[8][7]

-

Structural Determination: The substitution coordinates for the carbon and hydrogen atoms were calculated from the sets of rotational constants. Effective coordinates for the fluorine atoms were also determined. This comprehensive dataset allowed for the precise calculation of the bond lengths and angles of the molecule.[8][7]

Molecular Geometry Visualization

The following diagram illustrates the planar structure of trans-1,2-difluoroethylene, highlighting its key geometric parameters and symmetry elements.

Conclusion

The molecular geometry of trans-1,2-difluoroethylene is well-defined, characterized by its planarity, C₂h symmetry, and specific set of bond lengths and angles determined with high precision. This detailed structural understanding is fundamental for accurately modeling its chemical behavior, reactivity, and interactions in various chemical and biological systems. The experimental approach outlined provides a robust framework for the structural determination of similar small molecules.

References

Synthesis of 1,2-Difluoroethylene: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of 1,2-difluoroethylene (HFO-1132), a valuable fluorinated building block in organic synthesis and materials science. This document details several key synthetic methodologies, presenting quantitative data in a structured format for easy comparison, and offers detailed experimental protocols for the most established laboratory procedures. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the reaction processes.

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as precursor availability, desired isomeric purity ((E) vs. (Z)), and required scale. The following table summarizes quantitative data for four common laboratory-scale synthesis methods.

| Method | Starting Material | Reagents/Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Isomer Ratio (E/Z) | Reference |

| 1. Dechlorination with Zinc | 1,2-Dichloro-1,2-difluoroethane (B3190508) (HCFC-132) | Zinc dust, Methanol (B129727) or Ethanol | 60 - 65 | Atmospheric | High | Mixture | [1][2] |

| 2. Catalytic Hydrogenation | 1,2-Dichloro-1,2-difluoroethylene (B1335003) (CFO-1112) | H₂, Palladium on activated charcoal (0.5% Pd) | 300 - 400 | 1 - 15 | High | Mixture | [3][4] |

| 3. Dehydrofluorination | 1,1,2-Trifluoroethane (HFC-143) | Potassium t-butoxide (t-BuOK) or metal catalysts | Not specified | Not specified | - | - | [2][5][6] |

| 4. Dehydrochlorination | 1-Chloro-1,2-difluoroethane (HCFC-142a) | Metal-based catalysts (e.g., Pd, Ru) | Not specified | Not specified | - | - | [2][5] |

Experimental Protocols

The following sections provide detailed methodologies for the two most well-documented laboratory-scale synthesis routes for this compound.

Method 1: Dechlorination of 1,2-Dichloro-1,2-difluoroethane with Zinc

This method is a classic and reliable approach for the laboratory preparation of this compound. It involves the reductive dechlorination of 1,2-dichloro-1,2-difluoroethane using zinc dust in an alcohol solvent. The reaction produces a mixture of (E)- and (Z)-1,2-difluoroethylene, which can be separated by fractional distillation.[1][2]

Materials:

-

1,2-Dichloro-1,2-difluoroethane (HCFC-132)

-

Zinc dust (activated)

-

Anhydrous methanol (or ethanol)

-

Zinc chloride (catalytic amount, optional)

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Distillation head and condenser

-

Receiving flask (cooled in an ice bath)

-

Magnetic stirrer and heating mantle

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser. The condenser outlet should lead to a pre-weighed receiving flask cooled in an ice bath to collect the volatile product. Ensure all glassware is thoroughly dried.

-

Reagent Charging: In the reaction flask, place activated zinc dust and anhydrous methanol. A catalytic amount of zinc chloride can be added to initiate the reaction.

-

Initiation of Reaction: Heat the zinc-methanol suspension to a gentle reflux (approximately 60-65 °C) with vigorous stirring.

-

Addition of Substrate: Prepare a solution of 1,2-dichloro-1,2-difluoroethane in anhydrous methanol. Once the zinc suspension is refluxing, begin the dropwise addition of the substrate solution from the dropping funnel.

-

Reaction Control: The reaction is exothermic. After the initial addition, it may be necessary to remove the heating mantle to maintain a controlled reflux. The rate of addition should be adjusted to maintain a steady distillation of the this compound product.

-

Completion and Collection: After the addition is complete (typically over 1-2 hours), gently heat the reaction mixture to ensure all the product has distilled over.

-

Purification: The collected crude product is a mixture of (E)- and (Z)-1,2-difluoroethylene and some residual methanol. The isomers can be separated by low-temperature fractional distillation. The boiling point of (E)-1,2-difluoroethylene is -53.1 °C, and for (Z)-1,2-difluoroethylene, it is -26.0 °C.[5]

Method 2: Catalytic Hydrogenation of 1,2-Dichloro-1,2-difluoroethylene

This method involves the gas-phase catalytic hydrogenation of 1,2-dichloro-1,2-difluoroethylene (CFO-1112) to produce this compound.[3][4] This process can be tuned to favor the formation of this compound over the partially hydrogenated product, 1-chloro-1,2-difluoroethylene (B1596267).

Materials:

-

1,2-Dichloro-1,2-difluoroethylene (CFO-1112)

-

Hydrogen gas (H₂)

-

Palladium on activated charcoal (0.5% Pd by weight)

-

Tubular reactor (e.g., made of stainless steel or nickel)

-

Furnace for heating the reactor

-

Mass flow controllers for gases

-

Condenser and cold trap (-70 °C)

-

Scrubber with aqueous NaOH solution

Procedure:

-

Catalyst Loading: Pack the tubular reactor with the palladium on activated charcoal catalyst.

-

System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Reaction Conditions: Heat the reactor to the desired temperature (300-400 °C). Introduce a preheated mixture of 1,2-dichloro-1,2-difluoroethylene and hydrogen gas into the reactor using mass flow controllers. The molar ratio of hydrogen to CFO-1112 is typically between 3:1 and 5:1. The reaction can be carried out at pressures ranging from atmospheric to 15 bar.[3]

-

Product Collection: The gaseous effluent from the reactor is passed through a condenser and then a cold trap maintained at -70 °C to condense the organic products.

-

Work-up: The condensed products are a mixture of this compound, 1-chloro-1,2-difluoroethylene, and unreacted starting material. The acidic byproduct (HCl) is scrubbed by passing the gas stream through an aqueous sodium hydroxide (B78521) solution.

-

Purification: The components of the condensed liquid can be separated by fractional distillation.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]

- 3. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]

- 4. FR2583039A1 - Process for the preparation of this compound and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. This compound (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of (Z)-1,2-Difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,2-Difluoroethylene, a fluorinated alkene, is a compound of growing interest in various scientific fields, including materials science and as a potential component in pharmaceutical synthesis. Its unique physical properties, dictated by its molecular structure and the high electronegativity of fluorine, are critical for its handling, application, and the prediction of its behavior in chemical reactions. This technical guide provides a comprehensive overview of the core physical properties of (Z)-1,2-difluoroethylene, complete with experimental methodologies and a structured presentation of quantitative data.

Core Physical Properties

The physical characteristics of (Z)-1,2-difluoroethylene are summarized in the table below. These properties are essential for understanding the compound's behavior under various conditions.

Quantitative Data Summary

| Physical Property | Value | Unit | Source(s) |

| Molecular Formula | C₂H₂F₂ | - | --INVALID-LINK-- |

| Molecular Weight | 64.034 | g/mol | --INVALID-LINK-- |

| Normal Boiling Point | -26.0 | °C | --INVALID-LINK-- |

| Normal Melting Point | -165.25 | °C | --INVALID-LINK-- |

| Vapor Pressure | 5880 | mmHg at 25°C | --INVALID-LINK-- |

| Enthalpy of Vaporization | 18.37 | kJ/mol | --INVALID-LINK-- |

| Enthalpy of Fusion | 7.30 | kJ/mol | --INVALID-LINK-- |

| LogP (Octanol/Water Partition Coefficient) | 1.397 | - | --INVALID-LINK-- |

| Water Solubility (log10ws) | -1.21 | mol/L | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of chemical compounds. Below are detailed methodologies for key experiments used to determine the physical properties of volatile organic compounds like (Z)-1,2-difluoroethylene.

Determination of Boiling Point

The boiling point of a volatile liquid can be determined using several methods, including simple distillation and the Thiele tube method.[1][2]

Simple Distillation Method:

-

Apparatus Setup: A distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips. A condenser is attached vertically to the flask, and a thermometer is positioned so that its bulb is just below the side arm of the flask.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Data Recording: The constant temperature at which the liquid actively boils and condenses is recorded as the boiling point.[1] It is crucial to record the atmospheric pressure as the boiling point is pressure-dependent.

Determination of Melting Point

For substances that are solid at low temperatures, the capillary method is commonly employed to determine the melting point.[3][4]

Capillary Method:

-

Sample Preparation: A small amount of the solidified sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) near the expected melting point ensures accuracy.[3]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For a pure substance, this range should be narrow.

Determination of Density

The density of a volatile liquid or gas can be determined using methods such as the pycnometer method or gas pycnometry for high precision.[5][6]

Pycnometer Method (for liquids):

-

Measurement of Empty Pycnometer Mass: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and its mass is precisely measured.

-

Measurement of Pycnometer with Sample Mass: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. Temperature control is critical for accurate measurements.[6]

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like (Z)-1,2-difluoroethylene.

Conclusion

This technical guide provides essential physical property data and experimental methodologies for (Z)-1,2-difluoroethylene. The presented information is crucial for researchers and professionals in drug development and materials science, enabling a better understanding and utilization of this compound in various applications. The outlined workflow for physical property analysis provides a systematic approach to characterizing chemical substances, ensuring data accuracy and comprehensive documentation.

References

Spectroscopic Identification of 1,2-Difluoroethylene Isomers: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of the cis and trans isomers of 1,2-difluoroethylene. The distinct molecular symmetries of these isomers, C2v for cis and C2h for trans, give rise to unique spectral signatures in various spectroscopic methods. This document details the application of infrared (IR), Raman, nuclear magnetic resonance (NMR), and microwave spectroscopy for the unambiguous identification of each isomer. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (C₂H₂F₂) exists as two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. The spatial arrangement of the fluorine and hydrogen atoms around the carbon-carbon double bond dictates their physical and chemical properties. The cis isomer possesses C2v symmetry, while the trans isomer belongs to the C2h point group. This fundamental difference in symmetry is the cornerstone of their spectroscopic differentiation. Notably, the cis isomer is thermodynamically more stable than the trans isomer by approximately 0.9 kcal/mol.[1] This guide explores the principles and practical applications of key spectroscopic techniques to distinguish between these two isomers.

Spectroscopic Methodologies and Data

The identification of cis- and trans-1,2-difluoroethylene is reliably achieved through a combination of vibrational and rotational spectroscopy, as well as nuclear magnetic resonance. Each technique probes different molecular properties, providing complementary information for a conclusive assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for distinguishing between the two isomers due to their different selection rules for IR and Raman activity.

-

cis-1,2-Difluoroethylene (C2v symmetry): All 12 normal modes of vibration are Raman active. The modes belonging to the A₁, B₁, and B₂ symmetry species are also infrared active. The A₂ modes are infrared inactive.

-

trans-1,2-Difluoroethylene (C2h symmetry): This isomer has a center of inversion, leading to the rule of mutual exclusion. Vibrational modes are either IR active (Au and Bu species) or Raman active (Ag and Bg species), but not both.

The distinct vibrational frequencies for each isomer provide a clear method for their identification.[2][3]

Table 1: Fundamental Vibrational Frequencies (cm⁻¹) for this compound Isomers

| Vibrational Mode | cis-1,2-Difluoroethylene (C₂H₂F₂) [4] | trans-1,2-Difluoroethylene (C₂H₂F₂) [4] | Symmetry Species (cis) | Symmetry Species (trans) | Activity (cis) | Activity (trans) |

| ν₁ (CH stretch) | 3122 | 3111 | a₁ | ag | IR, Raman | Raman |

| ν₂ (C=C stretch) | 1716 | 1694 | a₁ | ag | IR, Raman | Raman |

| ν₃ (CF stretch) | 1263 | 1286 | a₁ | ag | IR, Raman | Raman |

| ν₄ (CH bend) | 1015 | 1123 | a₁ | ag | IR, Raman | Raman |

| ν₅ (CCF deform) | 237 | 548 | a₁ | ag | IR, Raman | Raman |

| ν₆ (CH bend) | 839 | - | a₂ | - | Raman | - |

| ν₇ (Torsion) | 495 | 875 | a₂ | au | Raman | IR |

| ν₈ (CH stretch) | 3136 | - | b₁ | - | IR, Raman | - |

| ν₉ (CF stretch) | 1374 | - | b₁ | - | IR, Raman | - |

| ν₁₀ (CH bend) | 1130 | 788 | b₁ | bg | IR, Raman | Raman |

| ν₁₁ (CCF deform) | 769 | - | b₁ | - | IR, Raman | - |

| ν₁₂ (CH bend) | 756 | 3114 | b₂ | bu | IR, Raman | IR |

| - (CF stretch) | - | 1274 | - | bu | - | IR |

| - (CH bend) | - | 1159 | - | bu | - | IR |

| - (Torsion) | - | 329 | - | au | - | IR |

| - (CF deform) | - | 341 | - | bu | - | IR |

Note: Some modes in the trans isomer are not directly comparable to the cis isomer due to the difference in symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy provides definitive structural information based on chemical shifts and spin-spin coupling constants (J-coupling). The spatial relationship between the nuclei results in significantly different coupling constants for the cis and trans isomers.[5][6]

Table 2: ¹H and ¹⁹F NMR Parameters for this compound Isomers

| Parameter | cis-1,2-Difluoroethylene | trans-1,2-Difluoroethylene |

| ³JHH (vicinal H-H coupling) | ~ -1.3 to +5.2 Hz | ~ +10.0 to +15.5 Hz |

| ³JFF (vicinal F-F coupling) | ~ -20.5 to -34.0 Hz | ~ +118.0 to +121.5 Hz |

| ³JHF (vicinal H-F coupling) | ~ +12.0 to +21.5 Hz | ~ +3.0 to +7.0 Hz |

| ²JHF (geminal H-F coupling) | ~ +72.0 to +75.0 Hz | ~ +45.0 to +50.0 Hz |

Note: The sign of the coupling constants can be determined from gas-phase NMR studies. The magnitudes are the most critical aspect for isomer differentiation in solution-state NMR.

The most striking difference is in the vicinal ³JFF coupling constant, which is large and positive for the trans isomer and significantly smaller and negative for the cis isomer. Similarly, the vicinal ³JHH coupling is larger for the trans isomer.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase, providing highly accurate rotational constants. These constants are inversely proportional to the moments of inertia and are therefore directly related to the molecular geometry. The distinct structures of the cis and trans isomers result in different rotational constants.[7][8]

Table 3: Ground State Rotational Constants (cm⁻¹) for this compound Isomers

| Rotational Constant | cis-1,2-Difluoroethylene | trans-1,2-Difluoroethylene [8] |

| A | 0.70393 | 1.8247501 |

| B | 0.19782 | 0.13396608 |

| C | 0.15418 | 0.12473595 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

Sample Preparation

The isomers can be synthesized by methods such as the dehalogenation of 1,2-dichloro-1,2-difluoroethane (B3190508) or the reaction of chlorotrifluoroethylene (B8367) with hydrogen bromide followed by dehalogenation.[2] Separation of the isomers can be achieved by gas chromatography.[9] Purity should be checked by an initial spectroscopic screen, such as IR spectroscopy.[9]

Infrared (IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Cell: A 10 cm path length gas cell with windows transparent to the mid-infrared region (e.g., KBr or CsBr).

-

Procedure:

-

Evacuate the gas cell.

-

Introduce the gaseous sample of the this compound isomer into the cell to a pressure of approximately 5-500 mm Hg. The pressure may need to be optimized to observe both strong and weak bands.[2]

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Calibrate the spectrometer using standard references such as polystyrene film or water vapor bands.[2]

-

Raman Spectroscopy

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., Ar⁺ ion laser).

-

Sample Cell: A capillary tube or a multi-pass gas cell.

-

Procedure:

-

Introduce the gaseous or liquid sample into the appropriate cell.

-

Irradiate the sample with the laser beam.

-

Collect the scattered light at a 90° angle to the incident beam.

-

Record the Raman spectrum and measure the depolarization ratios of the observed bands to aid in symmetry assignments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For gas-phase studies, the sample can be sealed in a thick-walled NMR tube.

-

Procedure:

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Determine the chemical shifts and coupling constants from the spectra. Decoupling experiments may be useful to simplify complex spectra and aid in assignments.

-

Microwave Spectroscopy

-

Instrument: A pulsed-jet Fourier transform microwave (FTMW) spectrometer.

-

Sample Preparation: A dilute mixture of the this compound isomer (e.g., 1%) in a carrier gas such as argon or neon is prepared at a backing pressure of 1-2 atm.[10]

-

Procedure:

-

The gas mixture is expanded supersonically into a vacuum chamber.

-

The molecules are polarized by a microwave pulse.

-

The resulting free induction decay (FID) is detected and Fourier transformed to obtain the frequency-domain spectrum.

-

The rotational transitions are assigned, and the rotational constants are determined by fitting the spectrum to a rotational Hamiltonian.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic identification and the key distinguishing features of the this compound isomers.

Caption: Workflow for the separation and spectroscopic identification of this compound isomers.

Caption: Key distinguishing spectroscopic properties of cis- and trans-1,2-difluoroethylene.

Conclusion

The spectroscopic identification of cis- and trans-1,2-difluoroethylene isomers is a straightforward process when the appropriate techniques are employed. The fundamental differences in molecular symmetry between the two isomers lead to distinct and readily interpretable spectra. Vibrational spectroscopy (IR and Raman) offers a rapid and effective method for differentiation based on selection rules and characteristic frequencies. NMR spectroscopy, particularly the measurement of vicinal ³JHH and ³JFF coupling constants, provides unambiguous structural confirmation. For high-precision structural determination in the gas phase, microwave spectroscopy yields accurate rotational constants that are unique to each isomer. By utilizing the data and protocols outlined in this guide, researchers can confidently identify and characterize these important fluorinated ethylene (B1197577) isomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. NMR Spectra of Cis and Trans 1,2‐Difluoroethylene in the Gas Phase | Semantic Scholar [semanticscholar.org]

- 7. Item - Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra - figshare - Figshare [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. homeweb.unifr.ch [homeweb.unifr.ch]

- 10. pubs.aip.org [pubs.aip.org]

A Century of Innovation: Charting the Synthetic History of 1,2-Difluoroethylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoroethylene (DFAE), designated as HFO-1132, is a fluorinated hydrocarbon that has garnered significant interest across various scientific and industrial domains. Initially explored in the mid-20th century, its unique physicochemical properties, stemming from the presence of a fluorine-substituted double bond, have led to its application as a refrigerant, a monomer for fluoropolymers, and a versatile building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the historical evolution of this compound synthesis, presenting key methodologies, experimental protocols, and quantitative data to serve as a valuable resource for researchers and professionals in the field.

Early Discoveries and Foundational Syntheses

The first documented instance of this compound synthesis occurred in 1955, where it was identified as a byproduct in the reaction of diborane (B8814927) with tetrafluoroethylene.[1][2] However, the first deliberate and preparative route was reported in 1957 by Haszeldine and Steele.[1][3] Their method utilized trifluoroethylene (B1203016) (HFO-1123) as the starting material. Another early and significant approach involved the use of 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132). This precursor was synthesized from 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) via reduction with lithium aluminum hydride or through photoreduction.[1][2] The subsequent reaction of HCFC-132 with zinc or magnesium yielded a mixture of (E)- and (Z)-1,2-difluoroethylene, which could then be separated by fractional distillation.[1][2]

Evolution of Synthetic Methodologies

Over the decades, research into the synthesis of this compound has expanded, leading to a variety of approaches starting from different halogenated hydrocarbons. A significant portion of these developments can be found in the patent literature, with Daikin Industries being a major contributor.[3] These methods can be broadly categorized based on the starting material and the key transformation step.

Dehydrohalogenation Reactions

A common strategy for introducing the double bond in this compound is through dehydrohalogenation (elimination of HX, where X is a halogen).

-

Dehydrofluorination of 1,1,2-Trifluoroethane (HFC-143): This method involves the elimination of hydrogen fluoride (B91410) from HFC-143. The reaction can be carried out in the presence of a base, such as potassium tert-butoxide (t-BuOK), or with a metal-based catalyst (e.g., Cr, Al, Fe, Ni, Mg).[2]

-

Dehydrochlorination of Chloro-difluoroethanes (HCFC-142/142a): 2-Chloro-1,2-difluoroethane (HCFC-142) and 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) can serve as precursors to this compound via dehydrochlorination.[2] This reaction is typically catalyzed by metal-based catalysts such as Fe, Mg, Ca, Ni, Zn, Pd, Li, Na, or Ru.[1]

Reductive Dechlorination

Another important class of reactions for the synthesis of this compound is the removal of chlorine atoms from a saturated or unsaturated precursor.

-

From 1,2-Dichloro-1,2-difluoroethane (HCFC-132): As mentioned in the early synthesis, the reaction of HCFC-132 with reducing agents like zinc or magnesium is a well-established method.[1][2]

-

From 1,2-Dichloro-1,2-difluoroethylene (CFO-1112): The chlorine atoms in CFO-1112 can be removed through catalytic hydrogenation. A variety of metal catalysts are effective for this transformation, including Pd, Pt, Rh, Ru, Ir, Ni/Cu, Ag, Au, Zn, Cr, and Co.[1][2] This process is also described in patent literature as a method for producing a mixture of this compound and 1-chloro-1,2-difluoroethylene (B1596267).

Other Notable Synthetic Routes

Patent literature also describes more specialized or "exotic" syntheses, such as the preparation of this compound from perfluoropropyl vinyl ether.[1][2] Additionally, the reaction of 1,2-dichloroethylene with hydrogen fluoride in the presence of metal fluorides or transition metals (Cr, Al, Co, Mn, Ni, Fe) has been reported.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of (E)- and (Z)-1,2-difluoroethylene.

Table 1: Physical Properties of this compound Isomers [1]

| Property | (E)-1,2-Difluoroethylene | (Z)-1,2-Difluoroethylene |

| Boiling Point (°C) | -53.1 | -26.0 |

| Density (at -153 °C, g/cm³) | 1.592 | 1.556 |

| Dipole Moment (Debye) | 0 | 2.42 (experimental) |

| Ozone Depletion Potential (ODP) | 0 | — |

| Global Warming Potential (GWP100) | 1.9 | 1.5 |

Table 2: NMR Spectral Data of this compound Isomers [1]

| Nucleus | Isomer | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | (E) | 6.23 | J(H,F) = 45.5, J(H,F') = 19.5, J(H,H') = 10.5 |

| ¹H | (Z) | 6.23 | J(H,F) = 1.5, J(H,F') = 1.5, J(H,H') = -2.5 |

| ¹⁹F | (E) | -165.8 | J(F,H) = 45.5, J(F,H') = 19.5, J(F,F') = 121.5 |

| ¹⁹F | (Z) | -133.5 | J(F,H) = 1.5, J(F,H') = 1.5, J(F,F') = -19.5 |

| ¹³C | (E) | 134.5 | J(C,F) = 295.5, J(C,F') = 45.5 |

| ¹³C | (Z) | 134.5 | J(C,F) = 295.5, J(C,F') = 45.5 |

Key Experimental Protocols

Synthesis of this compound from 1,2-Dichloro-1,2-difluoroethylene via Hydrogenolysis

This process, detailed in patent literature, describes the catalytic hydrogenolysis of 1,2-dichloro-difluoro-ethylene to produce a mixture of this compound and 1-chloro-1,2-difluoroethylene.

-

Reactants: 1,2-dichloro-difluoro-ethylene and Hydrogen (H₂).

-

Catalyst: A hydrogenation catalyst, preferably Palladium (Pd) or an alloy thereof, supported on an inert material (e.g., alumina, carbon) at a concentration of 0.1 to 5% by weight.

-

Reaction Conditions:

-

Temperature: 200°C to 600°C, preferably 300°C to 400°C.

-

Pressure: Atmospheric pressure up to 15 bars.

-

Molar Ratio (H₂ / C₂Cl₂F₂): 0.5 to 10, preferably 3 to 5.

-

Contact Time: 10 to 20 seconds.

-

-

Procedure: The reactants are continuously fed into a heated catalytic bed. The reaction gases exiting the reactor are condensed at a temperature below 0°C to collect the products. The weight ratio of this compound to 1-chloro-1,2-difluoroethylene in the product can be controlled within the range of 0.5 to 5 by adjusting the reaction conditions.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate some of the key synthetic routes to this compound.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery as a reaction byproduct. The development of various synthetic routes, primarily through dehydrohalogenation and reductive dechlorination of readily available halocarbons, has made this versatile molecule more accessible for a range of applications. The patent literature, in particular, highlights the industrial drive to find efficient and scalable production methods. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for leveraging the unique properties of the this compound motif in the design of novel molecules and materials. The information compiled in this guide serves as a foundational resource to aid in these endeavors.

References

Quantum Chemical Calculations for 1,2-Difluoroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of quantum chemical calculations performed on cis- and trans-1,2-difluoroethylene. It summarizes key findings from various computational studies, focusing on the structural parameters, energetic properties, and vibrational frequencies of these isomers. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the detailed theoretical treatment of halogenated alkenes.

Introduction to 1,2-Difluoroethylene Isomers

This compound (C₂H₂F₂) exists as two geometric isomers: cis (Z) and trans (E). A notable characteristic of this compound is the "cis-effect," where the cis isomer is experimentally and theoretically found to be more stable than the trans isomer.[1][2][3] This is contrary to what would be expected from simple steric hindrance arguments. Quantum chemical calculations have been instrumental in elucidating the electronic and structural factors contributing to this phenomenon.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound, each offering a different balance of accuracy and computational cost. The choice of method and basis set is crucial for obtaining reliable results.

Ab Initio and Density Functional Theory (DFT) Methods

Commonly used methods for studying this compound include:

-

Hartree-Fock (HF): A foundational ab initio method that provides a starting point for more advanced calculations.

-

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation, offering improved accuracy over HF for many systems.[4]

-

Coupled Cluster (CC) Theory: Highly accurate methods like Coupled Cluster Singles and Doubles with perturbative triples (CCSD(T)) are often considered the "gold standard" for computational chemistry and have been used to obtain benchmark results for this compound.[5] State-specific multireference coupled cluster (SS-MRCC) methods have also been applied to study the relative stabilities and isomerization pathway of the isomers.[1][6]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good compromise between accuracy and computational cost and have been widely used for calculations on this compound.[4][7]

Basis Sets

The choice of basis set is also critical. For calculations involving fluorine, it is important to use basis sets that can adequately describe polarization and diffuse functions. Common basis sets used for this compound include Pople-style basis sets (e.g., 6-31G(d), 6-311G, 6-311++G ) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various quantum chemical calculations on cis- and trans-1,2-difluoroethylene.

Optimized Geometries

The tables below present the calculated and experimental bond lengths and angles for the cis and trans isomers.

Table 1: Optimized Geometric Parameters for cis-1,2-Difluoroethylene

| Parameter | Computational Level | Calculated Value | Experimental Value |

| r(C=C) | MP2/6-311G[4] | 1.328 Å | - |

| r(C-H) | MP2/6-311G[4] | 1.077 Å | - |

| r(C-F) | MP2/6-311G[4] | 1.341 Å | - |

| ∠(CCH) | MP2/6-311G[4] | 123.9° | - |

| ∠(CCF) | MP2/6-311G[4] | 122.1° | - |

| ∠(HCF) | MP2/6-311G[4] | 114.0° | - |

Table 2: Optimized Geometric Parameters for trans-1,2-Difluoroethylene

| Parameter | Computational Level | Calculated Value | Experimental Value |

| r(C=C) | MP2/6-311G[4] | 1.325 Å | 1.316 Å[8] |

| r(C-H) | MP2/6-311G[4] | 1.076 Å | 1.080 Å[8] |

| r(C-F) | MP2/6-311G[4] | 1.349 Å | 1.352 Å[8] |

| ∠(CCH) | MP2/6-311G[4] | 126.2° | 126.3°[8] |

| ∠(CCF) | MP2/6-311G[4] | 119.3° | 119.2°[8] |

| ∠(HCF) | MP2/6-311G[4] | 114.5° | - |

Note: Experimental values are often derived from microwave or infrared spectroscopy and may represent vibrationally averaged structures rather than the true equilibrium geometry.

Relative Energies and Dipole Moments

The relative stability of the isomers is a key aspect of their chemistry.

Table 3: Relative Energies and Dipole Moments of this compound Isomers

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| cis | 0.0 | 2.42[9] |

| trans | +0.9[3] | 0 |

The cis isomer is more stable than the trans isomer by approximately 0.9 kcal/mol.[3] The cis isomer has a significant dipole moment, while the trans isomer, due to its symmetry, has a dipole moment of zero.[9]

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). They also allow for the simulation of infrared and Raman spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for cis-1,2-Difluoroethylene

| Mode | Symmetry | B3LYP/6-311G[4] | MP2/6-311G[4] |

| ν₁ | a₁ | 3180 | 3314 |

| ν₂ | a₁ | 1731 | 1765 |

| ν₃ | a₁ | 1373 | 1400 |

| ν₁₂ | b₂ | 759 | 760 |

Table 5: Selected Calculated Vibrational Frequencies (cm⁻¹) for trans-1,2-Difluoroethylene

| Mode | Symmetry | B3LYP/6-311G[4] | MP2/6-311G[4] |

| ν₁ | ag | 3171 | 3299 |

| ν₂ | ag | 1714 | 1746 |

| ν₇ | aᵤ | 875 | 903 |

| ν₁₂ | bᵤ | 1162 | 1198 |

Experimental and Computational Protocols

Typical Computational Protocol for Geometric Optimization and Frequency Calculation

-

Molecule Building: The initial 3D structure of cis- or trans-1,2-difluoroethylene is constructed using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and available computational resources.

-

Geometry Optimization: An energy minimization calculation is performed to find the equilibrium geometry of the molecule. This involves iteratively adjusting the atomic coordinates until the forces on the atoms are close to zero.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the harmonic vibrational frequencies.

-

Thermochemical Analysis: The results of the frequency calculation are used to compute thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Visualizations